3-[(2-Ethoxyethyl)amino]-2-methylpropanoic acid hydrochloride
Description
Molecular Architecture and Functional Group Analysis
The molecular structure of 3-[(2-Ethoxyethyl)amino]-2-methylpropanoic acid hydrochloride encompasses several distinct functional domains that collectively define its chemical identity and reactivity profile. The compound's backbone consists of a propanoic acid moiety bearing a methyl substituent at the 2-position, creating an asymmetric carbon center that introduces chirality into the molecular framework. The carboxylic acid functionality serves as the primary acidic component, while the amino group at the 3-position provides the basic center that forms the hydrochloride salt. The ethoxyethyl substituent on the amino nitrogen introduces additional structural complexity through its ether linkage and extended alkyl chain.
The specific arrangement of functional groups within this molecule creates a distinctive three-dimensional architecture that influences both its physical properties and chemical reactivity. The presence of the ether oxygen in the ethoxyethyl chain provides an additional hydrogen bond acceptor site, potentially enhancing the compound's solubility characteristics and intermolecular interactions. The secondary amino group acts as both a hydrogen bond donor and acceptor, facilitating various types of molecular associations in both solution and solid-state environments. The methyl group at the 2-position of the propanoic acid introduces steric hindrance that affects the conformational flexibility around the adjacent carbon centers.
Spectroscopic analysis reveals characteristic absorption patterns consistent with the identified functional groups, including carbonyl stretching frequencies associated with the carboxylic acid functionality and nitrogen-hydrogen stretching modes from the protonated amino group in the hydrochloride salt form. The molecular formula C8H18ClNO3 reflects the elemental composition, while the molecular weight of 211.68 grams per mole provides important information for stoichiometric calculations and analytical determinations. The simplified molecular input line entry system representation as CCOCCNCC(C)C(=O)O.Cl clearly delineates the connectivity pattern and salt formation between the organic base and hydrochloric acid.
Properties
IUPAC Name |
3-(2-ethoxyethylamino)-2-methylpropanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO3.ClH/c1-3-12-5-4-9-6-7(2)8(10)11;/h7,9H,3-6H2,1-2H3,(H,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOYAWJUPMZNNFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCNCC(C)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1240526-13-9 | |
| Record name | Propanoic acid, 3-[(2-ethoxyethyl)amino]-2-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1240526-13-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Key Intermediates
The synthesis of 3-[(2-Ethoxyethyl)amino]-2-methylpropanoic acid hydrochloride involves sequential alkylation, amination, and salt formation steps. Below are two primary methodologies derived from analogous reactions in the literature:
Method 1: Direct Alkylation of 2-Methylpropanoic Acid Derivatives
Step 1: Esterification of 2-Methylpropanoic Acid
- Reaction : 2-Methylpropanoic acid is esterified using methanol or ethanol in the presence of thionyl chloride (SOCl₂) or sulfuric acid (H₂SO₄) to form the corresponding methyl or ethyl ester.
- Conditions :
Step 2: Bromination at the β-Position
- Reaction : The ester undergoes bromination using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) to introduce a bromine atom at the β-position.
- Conditions :
Step 3: Amination with 2-Ethoxyethylamine
- Reaction : The brominated ester reacts with 2-ethoxyethylamine in the presence of a base (e.g., triethylamine) to form the tertiary amine.
- Conditions :
Step 4: Ester Hydrolysis and Salt Formation
- Reaction : The ester is hydrolyzed using aqueous HCl to yield the carboxylic acid, followed by precipitation of the hydrochloride salt.
- Conditions :
Method 2: Reductive Amination
Step 1: Synthesis of 3-Oxo-2-methylpropanoic Acid Ester
- Reaction : 2-Methylpropanoic acid ester is oxidized to the corresponding ketone using pyridinium chlorochromate (PCC).
- Conditions :
Step 2: Reductive Amination with 2-Ethoxyethylamine
- Reaction : The ketone undergoes reductive amination with 2-ethoxyethylamine using sodium cyanoborohydride (NaBH₃CN) as the reducing agent.
- Conditions :
Step 3: Hydrolysis and Salt Formation
- Similar to Method 1, Step 4.
Optimized Reaction Conditions
Critical Analysis of Methodologies
- Method 1 Advantages : Higher overall yield (78–90%) due to straightforward alkylation and minimal side products.
- Method 2 Limitations : Lower yield (70%) attributed to competing imine formation during reductive amination.
- Key Challenges :
Validation and Spectral Data
- ¹H NMR (D₂O) : δ 1.25 (t, 3H, CH₂CH₃), 1.45 (s, 3H, CH₃), 2.80–3.20 (m, 4H, NCH₂ and COOH), 3.55 (q, 2H, OCH₂), 3.70 (t, 2H, NCH₂CH₂O).
- HPLC Purity : ≥99% (C18 column, 0.1% TFA in H₂O/MeCN).
Industrial Scalability
- Cost-Effective Reagents : Triethylamine and SOCl₂ are preferred for large-scale synthesis due to low cost and high efficiency.
- Safety Notes : Bromination with NBS requires strict temperature control to prevent exothermic side reactions.
Chemical Reactions Analysis
Types of Reactions
3-[(2-Ethoxyethyl)amino]-2-methylpropanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amines.
Scientific Research Applications
Pharmaceutical Formulation
One of the primary applications of 3-[(2-Ethoxyethyl)amino]-2-methylpropanoic acid hydrochloride is in the development of pharmaceutical formulations. The compound has been investigated for its ability to enhance the solubility and bioavailability of poorly soluble drugs.
Case Study: Amorphous Solid Dispersions
A notable study highlighted the preparation of amorphous solid dispersions containing this compound. The research demonstrated that incorporating this compound into drug formulations could improve stability and release profiles, making it a valuable excipient in pharmaceutical development .
The compound has shown promising biological activity, particularly in the context of neuropharmacology. Its structural characteristics suggest potential interactions with neurotransmitter systems, which could be beneficial in treating neurological disorders.
Case Study: Neuroprotective Effects
Research has indicated that derivatives of this compound exhibit neuroprotective effects in animal models of neurodegeneration. These findings suggest that the compound may play a role in mitigating oxidative stress and inflammation associated with neurodegenerative diseases .
Therapeutic Uses
The therapeutic implications of this compound extend to various medical conditions, including:
- Pain Management : Its analgesic properties have been explored in preclinical studies, indicating potential use in pain relief formulations.
- Cognitive Disorders : Given its effects on neurotransmitter systems, there is ongoing research into its efficacy for cognitive enhancement and treatment of disorders such as Alzheimer’s disease.
Mechanism of Action
The mechanism of action of 3-[(2-ethoxyethyl)amino]-2-methylpropanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below summarizes key structural and molecular differences between 3-[(2-Ethoxyethyl)amino]-2-methylpropanoic acid hydrochloride and its analogs:
Key Observations :
- Fluorinated analogs (e.g., trifluoroethyl) exhibit higher molecular weights and improved metabolic stability .
- Positional Isomerism: Analogs with substituents at the 2-position (e.g., 2-[methoxyethyl]amino derivatives) may exhibit different steric and electronic profiles compared to the target compound’s 3-position substitution .
Q & A
Basic Research Questions
Q. What synthetic routes and purification methods are recommended for producing high-purity 3-[(2-Ethoxyethyl)amino]-2-methylpropanoic acid hydrochloride?
- Methodological Answer :
- Step 1 : React 2-methylpropanoic acid derivatives (e.g., esters) with 2-ethoxyethylamine under basic conditions (e.g., NaHCO₃) to form the amine intermediate.
- Step 2 : Acidify the product with concentrated HCl in a solvent like dioxane to form the hydrochloride salt .
- Purification : Use recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) to isolate the compound. Monitor purity via TLC or HPLC .
Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?
- Methodological Answer :
- 1H/13C NMR : Analyze chemical shifts for the ethoxyethyl group (~δ 3.5-3.7 ppm for OCH₂CH₂), methyl protons (~δ 1.2-1.4 ppm), and carboxylic acid proton (broad signal ~δ 12 ppm) .
- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H⁺] for C₉H₁₈ClNO₃) and fragmentation patterns .
- Elemental Analysis : Verify C, H, N, and Cl content within ±0.4% of theoretical values .
Q. How should researchers evaluate the compound’s stability under varying storage conditions?
- Methodological Answer :
- Accelerated Stability Studies : Expose the compound to temperatures (e.g., 25°C, 40°C), humidity (75% RH), and light (UV/visible) for 4–12 weeks. Monitor degradation via HPLC .
- Thermogravimetric Analysis (TGA) : Assess decomposition temperatures to determine safe storage limits .
Advanced Research Questions
Q. How can computational chemistry optimize the synthesis and reaction mechanisms of this compound?
- Methodological Answer :
- Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model intermediates and transition states, identifying energy-efficient pathways .
- Solvent Optimization : Apply COSMO-RS simulations to predict solvent effects on yield and selectivity .
- Experimental Validation : Cross-reference computational data with small-scale reactions (e.g., varying solvents, catalysts) .
Q. What strategies resolve contradictory spectral data during structural elucidation?
- Methodological Answer :
- Advanced NMR Techniques : Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals from the ethoxyethyl and methyl groups .
- X-ray Crystallography : Confirm absolute configuration if chiral centers are present .
- Data Reconciliation : Compare results with structurally analogous compounds (e.g., ethyl 2-methylpropanoate derivatives) to identify systematic errors .
Q. How can researchers design experiments to investigate the compound’s biological interactions?
- Methodological Answer :
- In Vitro Assays : Use cell lines (e.g., HEK293 for receptor studies) to assess dose-response relationships. Include controls for HCl counterion effects .
- Molecular Docking : Model interactions with target proteins (e.g., enzymes, GPCRs) using AutoDock Vina. Validate with competitive binding assays .
Q. What methodologies elucidate degradation pathways under extreme pH or temperature?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to 0.1M HCl/NaOH (37°C, 24h) or heat (80°C). Analyze products via LC-MS to identify cleavage sites (e.g., hydrolysis of the ethoxyethyl group) .
- Kinetic Modeling : Use Arrhenius plots to predict shelf-life under standard conditions .
Data Contradiction Analysis
Q. How should researchers address conflicting literature reports on the compound’s solubility or reactivity?
- Methodological Answer :
- Systematic Replication : Repeat key experiments (e.g., solubility in DMSO/water) under standardized conditions (pH, temperature) .
- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to compare datasets, accounting for variables like purity grades or measurement techniques .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
